eIF4A3 Inhibitory Potency: Scaffold-Optimized Analog 1q Matches Lead Potency While Enabling Oral Bioavailability
Lead compound 1a, a 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivative, exhibits an eIF4A3 IC50 of 0.11 µM (95% CI: 0.09–0.13) in biochemical assays [1]. Structure-guided optimization yielded derivative 1q, which maintains comparable potency with an eIF4A3 IC50 of 0.14 µM (95% CI: 0.09–0.22) [2]. This demonstrates that 1q retains the potent target engagement of the parent scaffold while addressing the ADMET liabilities that preclude 1a's use as an orally bioavailable in vivo probe.
| Evidence Dimension | eIF4A3 IC50 |
|---|---|
| Target Compound Data | 0.14 µM (95% CI: 0.09–0.22) |
| Comparator Or Baseline | 1a (0.11 µM; 95% CI: 0.09–0.13) |
| Quantified Difference | 1.27-fold increase in IC50 (0.03 µM absolute difference) |
| Conditions | Biochemical assay; mean of duplicate experiments |
Why This Matters
For procurement in eIF4A3-targeted research, 1q provides a structurally defined and optimized analog with documented potency that closely matches the lead scaffold, whereas 1a cannot be used in oral in vivo studies due to poor PK.
- [1] Mizojiri R, Nakata D, Satoh Y, et al. Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. ACS Med Chem Lett. 2017;8(10):1077-1082. Table 1 and Table 6. View Source
- [2] Mizojiri R, Nakata D, Satoh Y, et al. Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. ACS Med Chem Lett. 2017;8(10):1077-1082. Table 6. View Source
